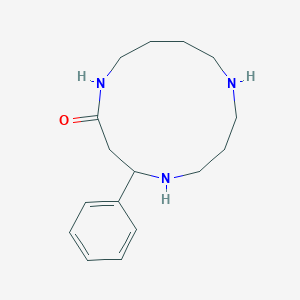![molecular formula C15H9F5 B14328156 1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene CAS No. 106358-37-6](/img/structure/B14328156.png)
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene is a fluorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-methylstyrene.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common method involves the use of a palladium-catalyzed Heck reaction, where pentafluorobenzene is coupled with 4-methylstyrene in the presence of a base such as triethylamine.
Catalysts: Palladium catalysts such as Pd(OAc)2 or PdCl2 are commonly used.
Solvents: Solvents like N,N-dimethylformamide (DMF) or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products
Substitution: Products include derivatives where fluorine atoms are replaced by other functional groups.
Oxidation: Products include epoxides or ketones.
Reduction: Products include the ethyl derivative of the original compound.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene has several applications in scientific research:
Materials Science: It can be used in the development of advanced materials with unique electronic properties due to the presence of multiple fluorine atoms.
Pharmaceuticals: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used in catalytic processes, particularly those involving palladium-catalyzed reactions.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene depends on the specific application. In general, the presence of multiple fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain chemical reactions. The ethenyl group can participate in various addition reactions, while the aromatic ring can undergo substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the ethenyl group.
1,2,3,4,5-Pentafluoro-6-iodobenzene: This compound has an iodine atom instead of the ethenyl group.
1,2,3,4,5-Pentafluoro-6-bromobenzene: This compound has a bromine atom instead of the ethenyl group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of both multiple fluorine atoms and a styrene moiety. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
106358-37-6 |
|---|---|
Molecular Formula |
C15H9F5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F5/c1-8-2-4-9(5-3-8)6-7-10-11(16)13(18)15(20)14(19)12(10)17/h2-7H,1H3 |
InChI Key |
DIQCBRRFTRBHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


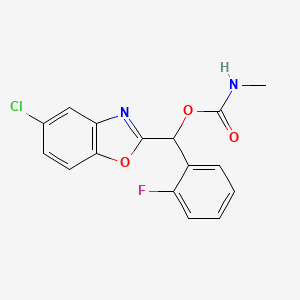

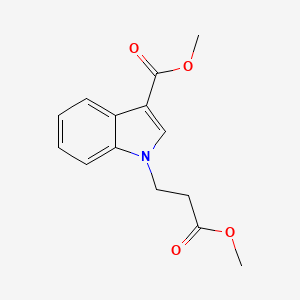
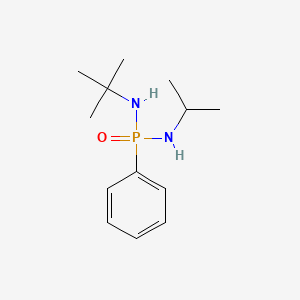
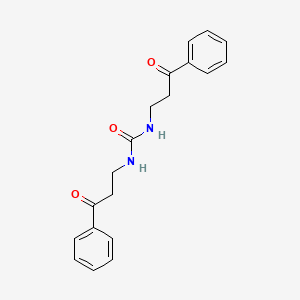
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
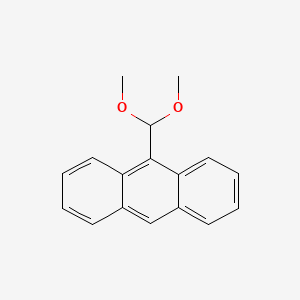
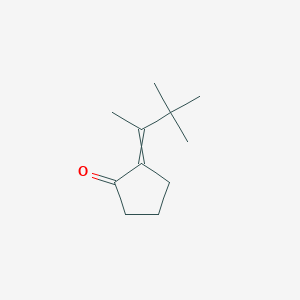
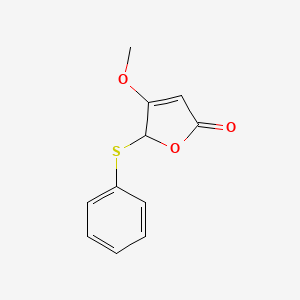

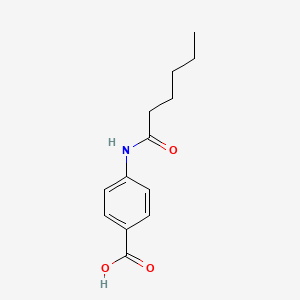
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

